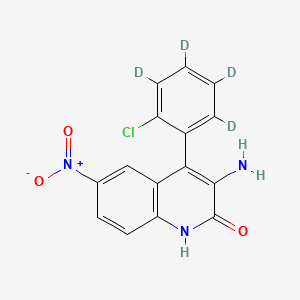
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone, also known as Clonazepam Impurity B or Clonazepam Related Compound A, is an impurity of Clonazepam . It has a molecular formula of C15H10ClN3O3 and a molecular weight of 315.71 .
Synthesis Analysis
The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone is typically achieved through chemical synthesis . The exact process and reagents used can vary and are often proprietary to the manufacturer.Molecular Structure Analysis
The molecular structure of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone consists of a quinolinone core with a 2-chlorophenyl group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position .科学的研究の応用
Pharmacological Properties and Therapeutic Efficacy in Epilepsy
Clonazepam, closely related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, is extensively studied for its anticonvulsant properties. The drug demonstrates a broad spectrum of activity against various types of epilepsy, including status epilepticus and minor motor seizures of childhood. Its effectiveness is attributed to its structural and pharmacological profile, which may shed light on the significance of related impurities in its synthesis and potential effects (Finder, Brogden, Speight, & Avery, 1976).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including compounds structurally related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with metallic surfaces, highlighting their potential application beyond pharmacology into materials science (Verma, Quraishi, & Ebenso, 2020).
Implications in Medicinal Chemistry
The quinazolinone nucleus, closely related to quinoline structures, underscores the chemical versatility and potential of quinoline derivatives, including Clonazepam impurities, in developing new medicinal agents. These compounds have been synthesized and tested for various biological activities, reflecting the broad applicability of quinoline-based structures in drug discovery and development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
特性
IUPAC Name |
3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWOVGCEQLWHW-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)

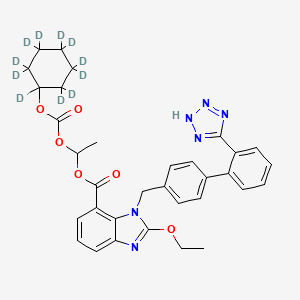
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
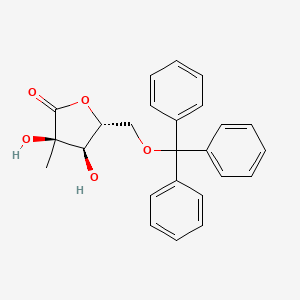
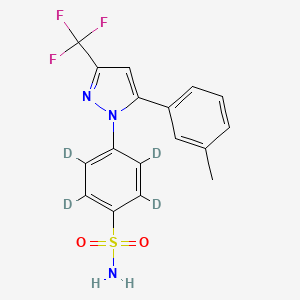
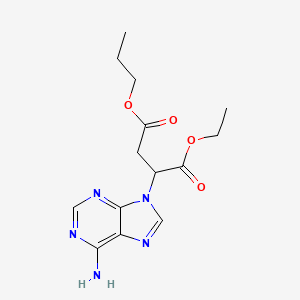
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)